

Application Note: Analysis of N-Nitrosodiisobutylamine in Rubber Products

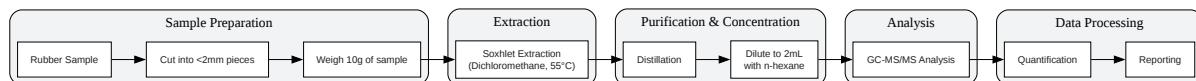
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Nitrosodiisobutylamine**

Cat. No.: **B125298**

[Get Quote](#)


Introduction

N-Nitrosamines are a class of chemical compounds that are of significant concern due to their carcinogenic properties.^{[1][2]} These compounds can form in various consumer products, including rubber articles, from the reaction of secondary amines with nitrosating agents.^{[2][3]} Vulcanization accelerators and antioxidants used in rubber manufacturing are often derivatives of secondary amines, which can act as precursors to N-nitrosamine formation.^{[3][4]} **N-Nitrosodiisobutylamine** (NDiBA) is one such nitrosamine that may be present.

Regulatory bodies such as the European Union and the US Food and Drug Administration (FDA) have established strict limits for N-nitrosamines in consumer products, particularly those intended for children, such as pacifiers and bottle nipples.^{[3][4]} Therefore, sensitive and reliable analytical methods are crucial for monitoring NDiBA levels in rubber to ensure consumer safety. This application note provides a detailed protocol for the sample preparation and analysis of NDiBA in rubber matrices using gas chromatography-tandem mass spectrometry (GC-MS/MS).

Experimental Workflow

The overall workflow for the analysis of **N-Nitrosodiisobutylamine** in rubber samples is depicted in the diagram below. This process includes sample preparation, extraction, cleanup, and instrumental analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NDIBA analysis in rubber.

Experimental Protocols

This section details the methodology for the extraction and analysis of NDIBA from rubber samples.

Materials and Reagents

- **N-Nitrosodiisobutylamine (NDIBA) standard**
- N-Nitrosodi-n-propylamine-d14 (NDPA-d14) or other suitable internal standard (ISTD)
- Dichloromethane (DCM), pesticide residue grade
- n-Hexane, pesticide residue grade
- Methanol, HPLC grade
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- C18 Solid-Phase Extraction (SPE) cartridges

Sample Preparation

- Cut the rubber articles into small pieces, no larger than 2 mm x 2 mm.[\[3\]](#)

- Accurately weigh approximately 10 grams of the cut rubber pieces into an extraction thimble.
[3]

Extraction: Soxhlet Method

- Place the thimble containing the sample into a Soxhlet extractor.
- Add 200 mL of dichloromethane to the boiling flask.
- Extract the sample for 6 hours at a rate of 4-5 cycles per hour (approximately 55°C).[3]
- After extraction, allow the extract to cool to room temperature.

Alternative Extraction: Ultrasonic-Assisted Extraction

- Place the weighed sample into a glass flask and add a suitable volume of methanol.
- Perform ultrasonic extraction at 60°C for 30 minutes.[5]
- Filter the extract to remove rubber particles.

Purification and Concentration

- For Soxhlet Extract: Concentrate the dichloromethane extract to approximately 5 mL using a rotary evaporator.
- For Both Methods (SPE Cleanup):
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of distilled water.
 - Load the concentrated extract onto the SPE cartridge.
 - Wash the cartridge with 5 mL of a water/methanol mixture to remove interferences.
 - Elute the N-nitrosamines with dichloromethane or a suitable solvent mixture.
- Concentrate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen.

- Add the internal standard solution.
- Adjust the final volume to 2 mL with n-hexane for GC-MS/MS analysis.[\[3\]](#)

Instrumental Analysis: GC-MS/MS

The analysis is performed using a gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).

Parameter	Condition
GC System	Agilent 7890A GC or equivalent
MS System	Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
Column	Agilent J&W DB-624, 30 m x 0.25 mm, 1.4 μ m or similar
Injector Temp.	220°C
Injection Mode	Splitless
Carrier Gas	Helium, constant flow
Oven Program	Initial: 40°C, hold for 1 min; Ramp: 10°C/min to 240°C, hold for 5 min
Transfer Line Temp.	280°C
Ion Source	Electron Impact (EI)
Source Temp.	230°C
MS Mode	Multiple Reaction Monitoring (MRM)

Note: These are typical conditions and may require optimization for specific instruments and applications.

Quantitative Data

The following tables summarize typical performance data for the analysis of N-nitrosamines in rubber. While specific data for NDiBA is limited in the cited literature, the data for N-nitrosodibutylamine (NDBA), a structurally similar compound, is presented as a proxy.

Table 1: Recovery and Method Detection Limits (MDL)

Compound	Spiked Amount (µg/kg)	Mean Recovery (%)	RSD (%)	MDL (µg/kg)
N-nitrosodimethylamine (NDMA)	10	76.62	4.49	1.05
N-nitrosodiethylamine (NDEA)	10	74.38	4.90	1.12
N-nitrosodibutylamine (NDBA)	10	70-110	<10	0.15-0.61*

*Data for NDBA is aggregated from multiple sources to show a typical range.[4]

Table 2: Linearity of Calibration

Compound	Concentration Range (µg/L)	Correlation Coefficient (r ²)
N-nitrosamines (general)	25 - 500	>0.998
N-nitrosamines (general)	50 - 1000	>0.99

Data from multiple studies on various N-nitrosamines, including NDBA.[3][4]

Conclusion

The protocol described in this application note provides a reliable and sensitive method for the determination of **N-Nitrosodiisobutylamine** in rubber products. The use of Soxhlet or ultrasonic-assisted extraction followed by SPE cleanup and GC-MS/MS analysis allows for the quantification of NDIBA at levels that meet stringent regulatory requirements.[3][5] The presented method demonstrates good recovery and low detection limits, making it suitable for quality control and research applications in the rubber and consumer product industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 26192731.fs1.hubspotusercontent-eu1.net [26192731.fs1.hubspotusercontent-eu1.net]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. shimadzu.com [shimadzu.com]
- 5. [Determination of N-nitrosamines in rubber products by solid phase extraction purification and ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Analysis of N-Nitrosodiisobutylamine in Rubber Products]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125298#sample-preparation-for-n-nitrosodiisobutylamine-analysis-in-rubber>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com